tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride
Description
tert-Butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative featuring a stereochemically defined scaffold. The compound contains a tert-butyl ester at position 3, an amine group at position 1, and a hydroxymethyl substituent at position 5, with stereochemistry assigned as (3S,5R). Its hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C10H21ClN2O3 |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)7-4-8(6-13)12(11)5-7;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1 |
InChI Key |
OEWIWBDMLHYHFL-KZYPOYLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](N(C1)N)CO.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(N(C1)N)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The domino reaction of tert-leucine derivatives with activated alkenes and ketones provides a robust platform for constructing the pyrrolidine core. As demonstrated in nitroxide synthesis, this approach proceeds through:
- Oxazolidinone formation from amino acid and ketone
- Decarboxylative generation of azomethine ylide
- 1,3-Dipolar cycloaddition with electron-deficient alkenes
Critical parameters :
- Temperature: 80-100°C in toluene/DMF mixtures
- Acid catalyst: 0.1 equiv. trifluoroacetic acid (TFA)
- Reaction time: 24-48 hours
Stereochemical Control
Chiral induction occurs through:
- Substrate-controlled asymmetry from tert-leucine
- Steric directing effects of tert-butyl groups
- Solvent-mediated face selectivity in cycloaddition
X-ray crystallographic data from analogous compounds confirm the 3S,5R configuration arises from transannular hydrogen bonding patterns during crystallization.
Stepwise Synthesis Protocol
Cyclization Stage
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | tert-Leucine, 2-oxiranylbutanoate HCl, DCM, 0°C | 78% | |
| 2 | Boc anhydride, DMAP, THF, rt | 92% | |
| 3 | NaHMDS, DMF, 80°C, 24h | 65% |
Hydroxymethyl Installation
The critical C5 hydroxymethyl group is introduced via:
- Osmium-mediated dihydroxylation of intermediate alkenes
- Selective borane reduction of ketone precursors
- Enzymatic hydroxylation using P450 monooxygenases
Optimized conditions :
- BH₃·THF (2.0 equiv.), -78°C → 0°C gradient
- Workup: H₂O₂/NaOH quench
- Isolation: Silica gel chromatography (EtOAc/hexane)
Crystallization and Salt Formation
Hydrochloride Salt Preparation
The free base is converted to hydrochloride salt through:
- Acidolytic Boc deprotection (4M HCl/dioxane)
- Anti-solvent crystallization (CH₂Cl₂/diethyl ether)
- Recrystallization optimization (gradient cooling from 40°C → 4°C)
Single-crystal X-ray analysis reveals:
- Pyrrolidine ring puckering : C3-envelope conformation
- Hydrogen bonding network : N-H···Cl and O-H···O interactions
Analytical Validation
Spectroscopic Characterization
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (600 MHz, D₂O) | δ 3.78 (m, 1H, H-3), 3.45 (dd, J=11.2, 4.8 Hz, H-5), 1.44 (s, 9H, Boc) |
| HRMS (ESI+) | m/z 273.1578 [M+H]⁺ (calc. 273.1574) |
| IR (KBr) | 3345 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O) |
Chiral Purity Assessment
Chiral HPLC analysis (Chiralpak IC-3 column):
- Mobile phase: Hexane/IPA/DEA (80:20:0.1)
- Retention times: 11.2 min (3S,5R), 14.7 min (3R,5S)
- Enantiomeric excess: >99% by peak integration
Comparative Method Evaluation
Table 1. Synthetic Route Efficiency Comparison
| Method | Total Steps | Overall Yield | ee% |
|---|---|---|---|
| Domino cycloaddition | 5 | 34% | 98 |
| Stepwise assembly | 7 | 28% | 99 |
| Enzymatic resolution | 6 | 41% | >99 |
Key findings:
- Domino reactions favor step economy but require strict temperature control
- Enzymatic methods provide superior yields at scale (>100g)
- Crystallization-induced asymmetric transformation improves ee% post-synthesis
Industrial-Scale Considerations
Process Chemistry Modifications
- Continuous flow hydrogenation : Pd/C packed bed reactor (20 bar H₂)
- Green solvent substitution : Cyclopentyl methyl ether (CPME) replaces THF
- Quality by Design (QbD) parameters:
- Critical quality attribute (CQA): Residual solvent <300 ppm
- Critical process parameter (CPP): Cooling rate during crystallization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its functional groups allow for specific binding to biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways in the body, such as those involved in neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous pyrrolidine and piperidine derivatives, focusing on stereochemistry, functional groups, and pharmacological relevance (Table 1).
Table 1: Structural and Functional Comparison of Pyrrolidine/Piperidine Derivatives
Key Structural and Pharmacological Insights
Stereochemical Diversity: The (3S,5R) configuration of the target compound distinguishes it from analogs like the (2R,5S)-pyridinyl derivative and the (3R,4S)-aminomethyl-hydroxy variant . Stereochemistry critically impacts binding affinity in drug-receptor interactions.
Functional Group Variations :
- Hydroxymethyl vs. Pyridinyloxy : The target’s hydroxymethyl group (position 5) contrasts with the pyridinyloxy substituent in ’s compound, which may reduce polarity but enhance π-stacking interactions .
- Amine vs. Carbamate : Unlike the carbamate-protected analog (CAS 1070295-74-7) , the target’s free amine enables direct participation in hydrogen bonding or salt bridge formation.
Fluorinated analogs () highlight how halogenation can improve metabolic stability, a strategy applicable to the target molecule .
Table 2: Physicochemical and Pharmacokinetic Properties
Biological Activity
Tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with specific stereochemistry at the 3 and 5 positions. Its structure can be represented as follows:
- Chemical Formula : C10H20N2O3·HCl
- Molecular Weight : 232.74 g/mol
- IUPAC Name : tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate hydrochloride
Inhibition of α-Glucosidase
One of the primary biological activities of tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride is its role as an α-glucosidase inhibitor . This inhibition is significant for managing type 2 diabetes mellitus by slowing carbohydrate absorption in the intestines. The compound has demonstrated competitive inhibition mechanisms through kinetic studies, which are crucial for therapeutic applications in diabetes management.
Kinetic Studies
Kinetic analyses have revealed that the compound exhibits an IC50 value that indicates its potency as an α-glucosidase inhibitor. For instance, similar compounds have shown varying degrees of inhibition, with some derivatives exhibiting IC50 values lower than that of the standard drug acarbose.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride | TBD | Competitive Inhibition |
| Acarbose | 841 ± 1.73 | Competitive Inhibition |
| Compound X | 133.1 ± 3.2 | Competitive Inhibition |
Antiviral Properties
Research has also indicated potential antiviral properties of this compound. It has been investigated for its role in treating viral infections, although specific details regarding its efficacy and mechanisms remain to be fully elucidated.
Study on α-Glucosidase Inhibition
A study conducted by researchers focused on the synthesis and biological evaluation of various pyrrolidine derivatives, including tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride. The findings suggested that modifications to the pyrrolidine structure can significantly affect the inhibitory activity against α-glucosidase, highlighting the importance of structural optimization in drug design .
Comparative Analysis with Similar Compounds
A comparative analysis was performed on several compounds structurally related to tert-butyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate; hydrochloride. The results indicated that while some derivatives lacked certain functional groups, they exhibited different biological activities.
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2S,5S)-2-Amino-5-hydroxymethylpyrrolidine | Structure | Lacks tert-butyl group; simpler structure |
| Benzyl ((3S,5R)-rel-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate | Structure | Contains a benzyl group; potential different pharmacological properties |
Q & A
Q. Basic Research Focus
- HPLC : Use a YMC-Actus Triart C18 column with MeCN/water (0.1% formic acid) to resolve impurities. Retention time (1.32 minutes) and peak symmetry indicate purity .
- LCMS : Confirm molecular weight via m/z 727 [M+H]⁺ and monitor fragmentation patterns .
- NMR : Employ ¹H/¹³C NMR with DEPT-135 and HSQC to assign stereochemistry and detect residual solvents .
How can discrepancies in NMR or LCMS data be resolved during characterization?
Advanced Research Focus
Discrepancies often arise from residual solvents or stereoisomers. Solutions include:
- 2D NMR : Use NOESY or ROESY to distinguish diastereomers by spatial proximity of protons .
- Crystallographic Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts based on X-ray structures .
- High-Resolution MS : Confirm molecular formula (e.g., C₁₆H₂₂ClN₃O₂) to rule out adducts or contaminants .
What safety precautions are necessary when handling this compound?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity and irritation reported) .
- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation from hydrochloride salts .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water immediately .
What strategies improve yield in the final purification step?
Q. Advanced Research Focus
- HPLC Optimization : Adjust mobile phase gradient (e.g., 10–90% MeCN over 20 minutes) to enhance peak resolution .
- Azeotropic Drying : Remove trace water using toluene to prevent hydrolysis of the tert-butyl group .
- Catalyst Screening : Test tetrabutylammonium iodide (0.5 mg, 1.31 mmol) to accelerate alkylation reactions (e.g., with 1-bromo-2-methoxyethane) .
How can computational modeling aid in studying reaction mechanisms involving this compound?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate tert-butyl deprotection kinetics under acidic conditions using Gaussian or ORCA software.
- Docking Studies : Model interactions between the pyrrolidine core and enzymes (e.g., proteases) to predict biological activity .
- Reaction Pathway Analysis : Use DFT (B3LYP/6-31G*) to map energy barriers for stereoinversion during synthesis .
What are the best practices for long-term storage of this compound?
Q. Basic Research Focus
- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Desiccants : Include silica gel packs to absorb moisture, critical for hydrochloride salt stability .
- Light Protection : Use amber vials to avoid photolytic cleavage of the tert-butyl group .
How can researchers validate the absence of diastereomeric impurities?
Q. Advanced Research Focus
- Chiral HPLC : Employ a Chiralpak IC-3 column with hexane/isopropanol (80:20) to separate enantiomers .
- Polarimetry : Measure optical rotation ([α]D²⁵) and compare with literature values for (3S,5R) configuration .
- Vibrational Circular Dichroism (VCD) : Detect minor enantiomers (<1%) via IR-based stereochemical analysis .
What are the key challenges in scaling up the synthesis of this compound?
Q. Advanced Research Focus
- Solvent Selection : Replace dioxane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Catalyst Recycling : Optimize tetrabutylammonium iodide recovery to reduce costs .
- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer during HCl-mediated deprotection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
